molecular formula C10H10FN B6615403 6-fluoro-1,2-dimethyl-1H-indole CAS No. 1368393-10-5

6-fluoro-1,2-dimethyl-1H-indole

Cat. No. B6615403
CAS RN: 1368393-10-5
M. Wt: 163.19 g/mol
InChI Key: ZQBSGUZHORLRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2-dimethyl-1H-indole (6F-DMI) is an organofluorine compound that has been studied for its potential medicinal applications. It is a derivative of the indole class of heterocyclic compounds, which are aromatic organic compounds containing a nitrogen atom in a six-membered ring. 6F-DMI is of particular interest due to its unique properties, including its ability to interact with various biological targets, its ability to be synthesized, and its potential to be used in the development of new drugs.

Scientific Research Applications

6-fluoro-1,2-dimethyl-1H-indole has been studied for its potential medicinal applications, including its ability to interact with various biological targets. It has been used to study the role of indole derivatives in the regulation of enzymes and receptors in the body, as well as its potential use in the development of new drugs. It has been studied for its potential to modulate the activity of G-protein coupled receptors, as well as its potential to act as an agonist or antagonist for various neurotransmitters.

Mechanism of Action

6-fluoro-1,2-dimethyl-1H-indole is believed to interact with various biological targets in the body, including G-protein coupled receptors, neurotransmitters, and enzymes. It is believed to act as an agonist or antagonist for various neurotransmitters, as well as modulate the activity of G-protein coupled receptors. It is also believed to interact with enzymes, which may lead to changes in the activity of these enzymes and the regulation of various biochemical pathways.
Biochemical and Physiological Effects
6-fluoro-1,2-dimethyl-1H-indole has been studied for its potential to modulate the activity of G-protein coupled receptors, as well as its potential to act as an agonist or antagonist for various neurotransmitters. It has also been studied for its potential to interact with enzymes, which may lead to changes in the activity of these enzymes and the regulation of various biochemical pathways. Additionally, 6-fluoro-1,2-dimethyl-1H-indole has been studied for its potential to interact with various cell types, including cells of the immune system, and to modulate the activity of these cells.

Advantages and Limitations for Lab Experiments

The use of 6-fluoro-1,2-dimethyl-1H-indole in laboratory experiments provides several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a potent compound, so small amounts can be used to produce significant effects. However, there are also some limitations to the use of 6-fluoro-1,2-dimethyl-1H-indole in laboratory experiments. It is a relatively unstable compound, so it must be stored and handled carefully. Additionally, it is toxic, so it must be handled with caution.

Future Directions

The potential applications of 6-fluoro-1,2-dimethyl-1H-indole are still being explored. Future research could focus on its ability to interact with various cell types, its potential to modulate the activity of G-protein coupled receptors, its potential to act as an agonist or antagonist for various neurotransmitters, and its potential to interact with enzymes and modulate the activity of these enzymes. Additionally, further research could focus on its potential to be used in the development of new drugs, as well as its potential to be used in the treatment of various diseases and conditions.

Synthesis Methods

6-fluoro-1,2-dimethyl-1H-indole can be synthesized through several methods, including the reaction of 1,2-dimethylindole with hexafluorophosphate, the reaction of 1,2-dimethylindole with hexafluorophosphoric acid, and the reaction of 1,2-dimethylindole with fluorobenzene. The most common and widely used method is the reaction of 1,2-dimethylindole with hexafluorophosphoric acid, which yields a 6-fluoro-1,2-dimethyl-1H-indole product with a high purity of up to 99%. This reaction is performed in an aqueous medium at a temperature of 80-90°C and a pressure of 1-3 bar.

properties

IUPAC Name

6-fluoro-1,2-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBSGUZHORLRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-6-fluoro-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.